molecular formula C11H7NO B8738644 Naphth[1,2-d]oxazole CAS No. 233-70-5

Naphth[1,2-d]oxazole

Cat. No.: B8738644
CAS No.: 233-70-5
M. Wt: 169.18 g/mol
InChI Key: WMUIZUWOEIQJEH-UHFFFAOYSA-N
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Description

Naphth[1,2-d]oxazole is a versatile heterocyclic compound that serves as a key scaffold in medicinal chemistry and materials science research. Its fused aromatic structure makes it a subject of interest for developing novel therapeutic agents and functional materials. Research indicates that derivatives of this compound exhibit significant biological activities. Notably, certain derivatives have been identified as potential anti-Hepatitis C Virus (anti-HCV) agents. These compounds function by inducing the expression of heme oxygenase-1 (HO-1), a host enzyme with antioxidant and anti-inflammatory effects, thereby inhibiting viral replication . One specific derivative demonstrated potent activity with an IC50 value of 0.63 μM and a high selective index, suggesting a promising therapeutic window for antiviral research . Beyond virology, these compounds are also investigated for their cholinesterase inhibitory activity, which is relevant for research into neurodegenerative conditions like Alzheimer's disease. One analog was reported as a nanomolar-scale inhibitor of acetylcholinesterase (AChE) . Furthermore, this compound derivatives show promising antiproliferative effects against a panel of human cancer cell lines, with some exhibiting potency similar to established chemotherapeutic agents like cisplatin but with reduced toxicity to normal cells . In the field of materials science, the rigid, planar structure of this compound contributes to favorable photophysical properties. Researchers are developing water-soluble, polyarene-substituted derivatives for use as fluorescent dyes and biological photosensitizers in photodynamic therapy (PDT) . These derivatives often display intense absorption, bright emission, high quantum yields, solvatochromism, and strong intramolecular charge transfer (ICT), making them suitable for advanced optical applications and cell imaging . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

233-70-5

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

benzo[e][1,3]benzoxazole

InChI

InChI=1S/C11H7NO/c1-2-4-9-8(3-1)5-6-10-11(9)12-7-13-10/h1-7H

InChI Key

WMUIZUWOEIQJEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CO3

Origin of Product

United States

Advanced Synthetic Methodologies for Naphth 1,2 D Oxazole and Its Derivatives

Strategies for the Construction of Naphth[1,2-d]oxazole Ring Systems

The formation of the fused oxazole (B20620) ring onto a naphthalene (B1677914) core can be achieved through various strategic bond formations. The key approaches involve forming one or two bonds in a cyclization step, starting from appropriately functionalized naphthalene precursors. These methods range from classical condensation reactions to more modern photochemical, electrochemical, and metal-catalyzed transformations.

Condensation Reactions and Cyclization Protocols

Condensation reactions represent a foundational and widely utilized approach for the synthesis of Naphth[1,2-d]oxazoles. These methods typically involve the reaction of a 1-amino-2-naphthol (B1212963) or a 2-hydroxy-1-naphthaldehyde (B42665) derivative with a suitable reagent to form the oxazole ring in a single step, followed by dehydrogenation or dehydration.

One common strategy involves the condensation of 1-amino-2-naphthol hydrochloride with various aromatic aldehydes in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene. ias.ac.injetir.org The initial reaction forms a dihydroxazole intermediate, which is then dehydrogenated to the final this compound. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is often employed as the dehydrogenating agent to facilitate this transformation. jetir.org

Alternatively, carboxylic acid derivatives can be used. For instance, the reaction of 1-amino-2-naphthol hydrochloride with acetic anhydride (B1165640) or benzoyl chloride leads to the formation of 2-methyl- and 2-phenylnaphtho[1,2-d]oxazole, respectively. jetir.org

Another classical method is the cyclodehydration of 2-hydroxy-1-naphthaldehyde oxime. This reaction can be effected by reagents such as acetic anhydride or tosyl chloride in the presence of a base like triethylamine. mdpi.com

A more complex but effective method is the 1,3-dipolar cycloaddition of 1-nitroso-2-naphthol (B91326) with 3-aroyl-2-arylaziridines. This reaction proceeds through an intermediate oxadiazolidine which undergoes spontaneous cleavage and subsequent cyclodehydration to furnish both 2-aryl- and 2-aroylnaphtho[1,2-d]oxazoles in good yields. cdnsciencepub.comcdnsciencepub.comingentaconnect.com

Table 1: Examples of Condensation/Cyclization Reactions for this compound Synthesis

Starting Materials Reagents and Conditions Product Ref
1-Amino-2-naphthol hydrochloride, Aromatic aldehyde DMF, reflux; then DDQ 2-Aryl-naphtho[1,2-d]oxazole jetir.org
1-Amino-2-naphthol hydrochloride, Benzoyl chloride Reflux 2-Phenyl-naphtho[1,2-d]oxazole jetir.org
2-Hydroxy-1-naphthaldehyde oxime Acetic anhydride, heat This compound mdpi.com
1-Nitroso-2-naphthol, 3-Aroyl-2-arylaziridine Benzene (B151609), reflux 2-Aryl/Aroyl-naphtho[1,2-d]oxazole cdnsciencepub.comcdnsciencepub.com

Photochemical Cyclization Approaches

Photochemical cyclization provides a powerful and often clean method for the synthesis of polycyclic aromatic compounds, including Naphth[1,2-d]oxazoles. The primary photochemical route to this ring system is the Mallory reaction, which involves the oxidative photocyclization of stilbene-type precursors. researchgate.netnih.govresearchtrends.net

In this context, 5-(arylethenyl)oxazoles, which possess the requisite stilbene-like structure, serve as the key starting materials. researchgate.net Irradiation of these compounds, typically with UV light (e.g., 300 or 350 nm lamps), in a solvent like benzene or toluene, induces an intramolecular cyclization. The reaction is believed to proceed through the formation of an unstable dihydrophenanthrene-type intermediate. researchtrends.netbeilstein-journals.org This intermediate is then oxidized to the stable aromatic this compound. researchgate.netbeilstein-journals.org

The oxidation step is crucial for the success of the reaction and is often facilitated by the presence of an oxidizing agent. Iodine is a commonly used and effective catalyst for this oxidation. researchgate.netnih.gov The presence of oxygen can also play a role in the oxidation of the intermediate. mdpi.com This photochemical approach is advantageous as it often proceeds under mild conditions and can provide access to a range of substituted Naphth[1,2-d]oxazoles, depending on the substitution pattern of the starting arylethenyloxazole. researchgate.net

Table 2: Photochemical Synthesis of Naphth[1,2-d]oxazoles

Precursor Reaction Conditions Product Yield Ref
5-(phenylethenyl)oxazole UV irradiation (300/350 nm), Iodine (catalyst), Benzene Naphtho[1,2-d]oxazole Good to Excellent researchgate.net
Substituted 5-(arylethenyl)oxazoles UV irradiation, Iodine (catalyst) Substituted Naphtho[1,2-d]oxazoles 30-99% researchgate.net

Electrochemical Synthesis Techniques

While specific examples of the direct electrochemical synthesis of the this compound ring system are not widely reported, electrochemical methods have emerged as a green and powerful tool for the synthesis of oxazoles and related fused heterocyclic systems. organic-chemistry.orgrsc.orgchemistryviews.orgnih.gov These techniques offer advantages such as mild reaction conditions, high atom economy, and the avoidance of chemical oxidants. rsc.orgnih.gov

One general approach involves the electrochemical oxidative cyclization of suitable precursors. For instance, polysubstituted oxazoles can be synthesized from ketones and acetonitrile (B52724) via a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgchemistryviews.orgresearchgate.net This process is typically carried out in an undivided or divided cell using carbon-based electrodes. chemistryviews.org

Another relevant strategy is the intramolecular Shono-type oxidative coupling. This has been successfully applied to the synthesis of 2-substituted benzoxazoles from glycine (B1666218) derivatives under transition-metal- and oxidant-free conditions, generating only hydrogen gas as a byproduct. nih.gov It is conceivable that a similar strategy could be developed for this compound by designing a suitable N-substituted 1-amino-2-naphthol precursor.

These general electrochemical methods highlight the potential for developing novel, sustainable synthetic routes to Naphth[1,2-d]oxazoles, although further research is needed to specifically adapt these techniques to the naphthalene scaffold.

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. These methods offer high efficiency and functional group tolerance for the construction of complex heterocyclic systems.

Palladium-catalyzed intramolecular heteroarylation represents a potent strategy for the synthesis of fused heterocyclic compounds. This approach involves the formation of a C-O bond between a hydroxyl group and an aryl halide or a C-H bond on an aromatic ring.

While the direct intramolecular heteroarylation to form the parent this compound is not extensively documented, related transformations demonstrate the feasibility of this approach. For example, palladium-catalyzed intramolecular direct heteroarylation of oxazole-tethered β-naphthols has been used to synthesize tetracyclic 4H-benzo researchgate.netorganic-chemistry.orgchromeno[3,4-d]oxazoles. researchgate.net This reaction showcases the effective formation of a C-O bond between the naphthol oxygen and a C-H bond of the oxazole ring.

More generally, palladium-catalyzed intramolecular etherification of aryl halides is a well-established method for synthesizing oxygen-containing heterocycles. nih.govresearchgate.net This reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a weak base. A hypothetical route to this compound could involve the intramolecular cyclization of a 1-(oxazolyl)-2-halonaphthalene or a 2-(halonaphthyl)oxazole precursor containing a suitably positioned hydroxyl group. The development of such palladium-catalyzed C-H activation/C-O bond formation strategies offers a direct and efficient pathway to the this compound core. organic-chemistry.orgrsc.orgnih.gov

Van Leusen Oxazole Synthesis and TosMIC-Based Methods

The Van Leusen oxazole synthesis is a highly versatile and widely used method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.orgwikipedia.org This reaction is particularly relevant to the synthesis of Naphth[1,2-d]oxazoles as it provides a direct and efficient route to the 5-(arylethenyl)oxazole precursors required for the photochemical cyclization approach (see Section 2.1.2). researchgate.netmdpi.com

The reaction mechanism involves the base-mediated deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. organic-chemistry.orgwikipedia.org The resulting intermediate then undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). Subsequent elimination of p-toluenesulfinic acid yields the 5-substituted oxazole. organic-chemistry.org

In the context of this compound synthesis, α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680) and its derivatives, are reacted with TosMIC in the presence of a base like potassium carbonate in methanol. mdpi.com This one-step process efficiently generates the 5-(arylethenyl)oxazoles. researchgate.netmdpi.com These intermediates are then isolated and subjected to photochemical conditions to effect the final ring closure to the this compound system. While the Van Leusen reaction does not directly form the fused bicyclic system, its role in the rapid and efficient assembly of the necessary precursors is crucial. mdpi.comresearchgate.netvarsal.comorganic-chemistry.org

Table 3: Synthesis of Precursors for this compound via Van Leusen Reaction

Aldehyde Reagent Conditions Product Ref
α,β-Unsaturated aryl aldehydes Tosylmethyl isocyanide (TosMIC) K₂CO₃, Methanol, Reflux 5-(arylethenyl)oxazoles researchgate.netmdpi.com

Oxidative Cyclization Reactions

Oxidative cyclization represents a prominent strategy for the synthesis of naphth[1,2-d]oxazoles. This approach typically involves the formation of an intermediate from a suitably substituted naphthalene precursor, which then undergoes an intramolecular cyclization facilitated by an oxidizing agent to form the oxazole ring. The choice of the oxidizing agent is crucial and influences the reaction conditions and outcomes.

Use of Oxidizing Agents (e.g., DDQ, Lead Tetraacetate, TEMPO)

A variety of oxidizing agents have been successfully employed to effect the cyclization to the naphthoxazole core.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a highly effective reagent for the dehydrogenation step in the formation of 2-substituted naphth[1,2-d]oxazoles. In a common synthetic route, 1-amino-2-naphthol hydrochloride is first condensed with various substituted aromatic aldehydes. The resulting dihydroxazole intermediate is then subjected to dehydrogenation using DDQ to yield the final aromatic this compound derivatives. jetir.orgjetir.org This two-step process provides a reliable method for accessing a range of 2-aryl substituted analogs. jetir.org

Lead Tetraacetate (LTA): Lead tetraacetate is a powerful oxidizing agent that has been utilized in the synthesis of related naphth[1,2-d]isoxazole 2-oxides. For instance, the oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime with LTA can produce naphtho[1,2-d]isoxazole 2-oxide, although this reaction can sometimes lead to isomeric byproducts like naphtho[1,8-de] jetir.orgnih.govoxazine. nih.govresearchgate.net The reaction proceeds through the oxidation of the oxime, which facilitates the intramolecular ring closure. nih.gov While highly effective, LTA is a toxic reagent, necessitating careful handling. slideshare.netjuniperpublishers.comwikipedia.orgnptel.ac.in

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): TEMPO and its derivatives are stable nitroxyl (B88944) radicals that serve as catalysts for oxidation reactions, often in conjunction with a stoichiometric co-oxidant. While a direct application for the synthesis of this compound is not prominently reported, a general and practical method using TEMPO as the oxygen source has been developed for the synthesis of the isomeric naphtho[2,1-d]oxazoles from readily available naphthols and amines. rsc.org This methodology highlights the potential of TEMPO-mediated oxidations in the broader synthesis of naphthoxazole isomers, where radical adducts of TEMPO are proposed as key intermediates. rsc.org

Table 1: Oxidizing Agents in Naphthoxazole Synthesis
Oxidizing AgentPrecursor ExampleProduct TypeReference
DDQDihydroxazole intermediate from 1-amino-2-naphthol and aldehydes2-Aryl-naphth[1,2-d]oxazole jetir.org, jetir.org
Lead Tetraacetate (LTA)2-Hydroxy-1-naphthaldehyde oximeNaphtho[1,2-d]isoxazole 2-oxide nih.gov, researchgate.net
TEMPO2-Naphthols and aminesNaphtho[2,1-d]oxazole (isomer) rsc.org

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Synthetic strategies have been developed to control the placement of substituents on the heterocyclic and naphthalene rings.

Regioselective Synthesis Strategies

The regioselectivity of the cyclization reaction is paramount in determining which naphthoxazole isomer is formed. The constitution of the final product is dictated by the substitution pattern of the starting naphthalene precursor. The synthesis of naphth[1,2-d]oxazoles is achieved by starting with a 1,2-disubstituted naphthalene where the functional groups are positioned for ortho-cyclization.

Specifically, the condensation of 2-amino-1-naphthol (B1222171) hydrochloride with aldehydes or carboxylic acid derivatives exclusively yields the linear This compound isomer. ias.ac.in Conversely, starting with the isomeric 1-amino-2-naphthol hydrochloride under similar reaction conditions leads to the formation of the angular naphth[2,1-d]oxazole isomer. ias.ac.in This precursor-directed regioselectivity provides a straightforward and reliable method for the selective synthesis of either the [1,2-d] or [2,1-d] fused systems.

Derivatization from Naphthalene and Oxazole Precursors

Substituted naphth[1,2-d]oxazoles are primarily synthesized from appropriately functionalized naphthalene precursors.

From Naphthalene Precursors: The most common approach involves the condensation of 1-amino-2-naphthol or its hydrochloride salt with various electrophilic reagents. jetir.orgias.ac.in

Reaction with Carboxylic Acid Derivatives: Treatment with acetic anhydride or benzoyl chloride leads to the formation of 2-methyl- and 2-phenylthis compound, respectively. jetir.org

Reaction with Aldehydes: Condensation with a wide range of aromatic aldehydes, followed by an oxidative step (e.g., using DDQ), provides access to a diverse library of 2-aryl-naphth[1,2-d]oxazoles. jetir.orgias.ac.in

From Oxazole Precursors: While less common, building the naphthalene ring onto a pre-existing oxazole moiety is a conceivable synthetic strategy. The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a powerful method for creating the oxazole ring itself. nih.gov A review of this methodology suggests its applicability to the synthesis of naphthoxazoles, where a suitably functionalized oxazole could undergo annulation reactions to construct the fused naphthalene system. nih.govsemanticscholar.org

Preparation of this compound Isomers

The naphthalene ring system allows for several modes of fusion with the oxazole ring, leading to different structural isomers. The synthesis of these isomers is typically achieved by selecting a naphthalene starting material with the appropriate substitution pattern.

This compound: Synthesized from 1-amino-2-naphthol precursors. ias.ac.in

Naphth[2,1-d]oxazole: Synthesized from 2-amino-1-naphthol precursors. ias.ac.in

Naphth[2,3-d]oxazole: This isomer can be prepared from different precursors. For example, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been synthesized by refluxing 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride analogs at high temperatures. nih.gov Another route involves the electrochemical cyclodesulfurization of intermediates derived from 3-amino-2-naphthol (B167251) and isothiocyanates. doaj.org

Table 2: Synthesis of Naphthoxazole Isomers
IsomerPrecursor ExampleSynthetic MethodReference
This compound2-Amino-1-naphthol HCl + AldehydeCondensation ias.ac.in
Naphth[2,1-d]oxazole1-Amino-2-naphthol HCl + AldehydeCondensation ias.ac.in
Naphth[2,3-d]oxazole2-Amino-3-bromo-1,4-naphthoquinone + Benzoyl chlorideHigh-temperature condensation nih.gov
Naphth[2,3-d]oxazole3-Amino-2-naphthol + IsothiocyanateElectrochemical cyclodesulfurization doaj.org

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds, including oxazoles. ijpsonline.comijpsonline.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ijpsonline.comresearchgate.net The synthesis of various oxazole derivatives has been successfully achieved using microwave assistance. ijpsonline.com For instance, the microwave-assisted synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from p-substituted 2-bromoacetophenone (B140003) and urea (B33335) has been reported. ijpsonline.com This technology is highly applicable to the synthesis of this compound, offering a greener alternative to prolonged heating under reflux. The successful microwave-assisted synthesis of related naphthalene-containing heterocycles, such as naphthamide derivatives, further supports its potential in this area. acs.org

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is a key principle of green chemistry that eliminates solvent waste and simplifies purification. Solvent-free synthesis of azo dyes based on β-naphthol has been demonstrated using a grinding method, highlighting the feasibility of solid-state reactions with naphthalene derivatives. kashanu.ac.ir Similarly, the synthesis of 1,2-disubstituted benzimidazoles has been efficiently carried out under solvent-free, microwave-assisted conditions. mdpi.com These methodologies could be adapted for the condensation step in this compound synthesis, for example, by reacting 1-amino-2-naphthol with aldehydes under solvent-free grinding or microwave conditions, thereby reducing the environmental impact of the synthesis.

Spectroscopic and Structural Analysis of this compound

The precise characterization and structural elucidation of heterocyclic compounds are fundamental to understanding their chemical behavior and potential applications. This compound, a fused heterocyclic system incorporating a naphthalene and an oxazole ring, has been the subject of various spectroscopic and structural studies. This article details the key analytical techniques employed to define its molecular architecture and spectroscopic fingerprint.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of the parent Naphth[1,2-d]isoxazole, an isomer of the title compound, the imine proton (H-2) gives a characteristic singlet at δ 9.11 ppm when measured in deuterochloroform (CDCl₃) mdpi.com. This downfield shift is indicative of a proton attached to an sp²-hybridized carbon within an electron-deficient heterocyclic ring system. The aromatic protons of the naphthalene (B1677914) moiety typically appear as a complex series of multiplets in the range of δ 7.0-9.0 ppm.

While a fully assigned spectrum for the parent Naphth[1,2-d]oxazole is not extensively reported in readily available literature, data for derivatives such as 2-Methylthis compound provide significant insight. The introduction of a methyl group at the 2-position alters the electronic environment, and its protons typically resonate as a singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum of this compound is expected to show 11 distinct signals corresponding to each unique carbon atom. Carbons within the oxazole (B20620) ring (C2, C3a, C7a) are generally deshielded due to the inductive effects of the adjacent nitrogen and oxygen atoms mdpi.com. The carbon atom at the 2-position (C2), double-bonded to nitrogen, is expected to have the most downfield chemical shift among the heterocyclic carbons. The carbons of the naphthalene ring system would resonate in the typical aromatic region (approximately δ 110-150 ppm).

Table 1: Representative ¹H NMR Chemical Shifts for Naphtho-oxazole Scaffolds.
ProtonCompoundChemical Shift (δ, ppm)Solvent
H-2 (imine)Naphth[1,2-d]isoxazole9.11CDCl₃
Aromatic ProtonsNaphtho[1,2-d]oxazole Derivatives7.0 - 9.2CDCl₃ / DMSO-d₆

The FT-IR spectrum of this compound is characterized by several key absorption bands.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the naphthalene ring system.

C=N and C=C Stretching: The region between 1500 and 1650 cm⁻¹ is complex, containing absorptions from the C=N stretching of the oxazole ring and the C=C stretching vibrations of the aromatic naphthalene core. The C=N stretch is often observed around 1610-1650 cm⁻¹.

C-O-C Stretching: The stretching vibration of the C-O-C linkage within the oxazole ring typically gives rise to strong bands in the 1050-1250 cm⁻¹ range.

Out-of-Plane C-H Bending: Strong absorptions in the 700-900 cm⁻¹ region are characteristic of the out-of-plane C-H bending modes of the substituted naphthalene ring, and the pattern can help determine the substitution pattern.

While experimental Raman data for this compound is not widely available, the technique would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Table 2: General FT-IR Absorption Regions for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3150 - 3050Medium-Weak
C=N Stretch (Oxazole)1650 - 1610Medium
Aromatic C=C Stretch1620 - 1500Medium-Strong
C-O-C Stretch (Oxazole)1250 - 1050Strong
C-H Out-of-Plane Bend900 - 700Strong

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions associated with its extensive conjugated system. The fusion of the naphthalene and oxazole rings creates a large chromophore that absorbs strongly in the ultraviolet region.

The spectrum is expected to show multiple absorption bands. The high-energy bands, typically below 250 nm, can be attributed to the electronic transitions within the naphthalene system, analogous to the α- and p-bands of naphthalene itself. The lower-energy, longer-wavelength bands are associated with the entire conjugated this compound system. Extending the conjugation, for example by adding substituents, generally results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) globalresearchonline.net. For instance, derivatives of oxazole dyes show absorption maxima ranging from 355 to 495 nm depending on the specific structure and solvent globalresearchonline.net.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₁H₇NO, the calculated monoisotopic mass is 169.05276 Da nih.gov. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that matches this value to within a few parts per million, unequivocally confirming its formula.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides structural information. The fragmentation of the basic oxazole ring is known to proceed via cleavage of the heterocyclic ring rsc.org. For this compound, the molecular ion is expected to be the base peak due to the stability of the aromatic system. Characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the oxazole ring, leading to the formation of stable cationic fragments.

A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 210734 nih.gov. The analysis of this crystal structure reveals key molecular parameters. The this compound molecule is largely planar, as expected for a fused aromatic system. The bond lengths within the naphthalene part of the molecule are consistent with those of a typical aromatic system, while the bond lengths in the oxazole ring reflect its specific electronic structure, with distinct C-O, C=N, and C-C bond characters. The crystal packing is determined by intermolecular forces, such as π-π stacking interactions between the planar aromatic systems of adjacent molecules.

Table 3: Key Information from X-ray Crystallographic Analysis.
ParameterInformation Provided
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths (Å)Provides precise distances between bonded atoms (e.g., C-C, C-N, C-O).
Bond Angles (°)Gives the angles between adjacent bonds.
Torsion Angles (°)Describes the planarity and conformation of the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and equilibrium geometry of molecules. For the Naphth[1,2-d]oxazole scaffold, such calculations would typically involve optimizing the molecule's three-dimensional structure to find the lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, DFT is used to calculate fundamental electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimation of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. While specific DFT studies detailing these properties for the parent this compound molecule are not extensively documented in the reviewed literature, this methodology is routinely applied to related heterocyclic systems, such as benzothiazole (B30560) and other naphthalene (B1677914) derivatives, to elucidate their physical and chemical characteristics. researchgate.netmdpi.com

A typical output of such a study would include:

Optimized Molecular Geometry: Cartesian coordinates of each atom in the lowest energy state.

Key Structural Parameters: Calculated values for the lengths of bonds (e.g., C-C, C-N, C-O) and the angles between them.

Orbital Energies: The energy levels of HOMO and LUMO, which are essential for calculating global reactivity descriptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While docking studies on the unsubstituted this compound are not widely published, the methodology has been applied to various derivatives of the naphthoxazole core and other related oxazole-containing compounds to explore their therapeutic potential. elsevierpure.comnih.gov For instance, 2-aryl-naphtho[1,2-d]oxazole derivatives have been investigated as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a target relevant to diabetes. semanticscholar.org

The general process of a molecular docking simulation involves:

Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 2D structure of the ligand (the this compound derivative) is converted into a 3D conformation, and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the active site of the receptor, scoring each pose based on a scoring function.

Analysis: The results are analyzed to identify the most stable binding mode, characterized by the lowest binding energy (or highest docking score). The specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues, are then examined.

Studies on related naphthalene-pyrazoline hybrids, for example, have used docking to identify key interactions with COX-1 and COX-2 enzymes, which are targets for anti-inflammatory drugs. elsevierpure.com

Quantum Descriptors of Global Reactivity

Quantum descriptors, derived from DFT calculations, provide quantitative measures of a molecule's global reactivity and stability. These indices are calculated from the conceptual framework of DFT and are used to predict how a molecule will behave in a chemical reaction.

Quantum DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Ionization Potential (IP) -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) (IP + EA) / 2Measures the molecule's ability to attract electrons.
Chemical Hardness (η) (IP - EA) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; a measure of the molecule's polarizability.
Global Electrophilicity Index (ω) χ2 / (2η)Measures the propensity of a species to accept electrons.

Analysis of Aromatic Properties and Electronic Distribution

The this compound molecule is an aromatic system, consisting of a naphthalene core fused with an oxazole (B20620) ring. The oxazole ring itself is considered aromatic, though the high electronegativity of the oxygen atom can lead to less effective electron delocalization compared to all-carbon or nitrogen-based rings. semanticscholar.orgwikipedia.org

Computational methods are used to quantify the degree of aromaticity and visualize the electronic distribution.

Aromaticity Indices: Methods like Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are employed. NICS calculations involve placing a "ghost" atom at the center of a ring; a negative magnetic shielding value indicates aromatic character. HOMA evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. While specific NICS and HOMA values for this compound are not readily found, such analyses have been performed on related selenium-containing naphthalene derivatives. researchgate.net

Electronic Distribution: The distribution of electrons across the molecule can be analyzed using several techniques. Mulliken population analysis or Natural Bond Orbital (NBO) analysis assigns partial charges to each atom, revealing the electron-donating or electron-withdrawing nature of different parts of the molecule. Molecular Electrostatic Potential (MEP) maps are particularly insightful, as they create a color-coded map of the electrostatic potential on the molecule's surface. These maps visually identify electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack.

Theoretical Investigation of Reaction Mechanisms and Intermediates

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, mapping out the energy landscape that connects reactants, transition states, intermediates, and products. For this compound, theoretical studies can provide insights into its synthesis and reactivity.

One notable synthetic route involves the photochemical cyclization of precursor molecules like 5-arylethenyloxazoles. researchgate.net The van Leusen oxazole synthesis is a key method for preparing these precursors. nih.gov Computational studies on related systems have been performed to examine the electronic structure and photoreactivity of these precursors. researchgate.net Such theoretical investigations can model the excited states of the molecule upon absorption of light and calculate the activation barriers for the subsequent electrocyclization and oxidation steps that lead to the final planar naphthoxazole product. By identifying the lowest energy pathway, these studies can explain reaction outcomes and predict the feasibility of forming different isomers.

For the isomeric Naphtho[2,1-d]oxazoles, experimental studies using electron paramagnetic resonance (EPR) and isotope labeling suggest that radical adducts may act as key intermediates in their synthesis. rsc.org Theoretical modeling of such radical species and their reaction pathways could further clarify the mechanism. Although detailed theoretical investigations for the formation of this compound are not extensively published, these examples highlight the capacity of computational methods to unravel complex reaction intermediates and transition states.

Photophysical Properties and Optoelectronic Behavior

Absorption and Emission Characteristics

Naphth[1,2-d]oxazole derivatives typically exhibit intense absorption in the UV-visible region of the electromagnetic spectrum. The position of the absorption maxima (λabs) is influenced by the nature of the substituents attached to the core structure. For instance, extending the π-conjugated system, such as in N-arylanthra[2,3-d]oxazol-2-amines (a tetracyclic analogue), results in a redshift of the absorption wavelength compared to the corresponding tricyclic naphthoxazole derivatives. doaj.org

The fluorescence emission of these compounds is generally observed in the violet-to-blue region of the spectrum. doaj.orgnih.gov Similar to absorption, the emission wavelength (λem) is also highly dependent on the molecular structure. For example, synthesized naphthalene-fused tricyclic and tetracyclic oxazoles with extended π-conjugated skeletons have been shown to fluoresce in the 340–430 nm range in chloroform. doaj.org The introduction of various substituents can tune these properties, making them versatile fluorophores. nih.gov

Compound DerivativeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Reference
N-phenylnaphtho[2,3-d]oxazol-2-amineChloroform~320~370 doaj.org
N-(4-methoxyphenyl)naphtho[2,3-d]oxazol-2-amineChloroform~325~375 doaj.org
Generic Naphth[1,2-d]imidazole Analogue (IM1)Not Specified346366 nih.gov
Generic Naphth[1,2-d]imidazole Analogue (IM5)Not Specified354422 nih.gov

A pronounced characteristic of many this compound derivatives is their solvatochromism, which is the change in the color of a solution with a change in solvent polarity. While their UV-Vis absorption spectra are often insensitive to solvent polarity, their fluorescence spectra exhibit significant solvatochromic effects. nih.gov This behavior is particularly evident in derivatives featuring donor-acceptor (D-A) structures.

As the polarity of the solvent increases, a notable red-shift (bathochromic shift) in the emission maximum is typically observed. nih.gov This phenomenon indicates that the excited state of the molecule is more polar than the ground state and is better stabilized by polar solvents. nih.gov This sensitivity to the local environment makes these compounds effective fluorescent probes for studying the physicochemical properties of various systems. nih.gov For instance, a study on various imidazole (B134444) derivatives, which are structurally similar to oxazoles, demonstrated a red-shift of up to 66 nm in emission when moving from nonpolar to polar solvents. nih.gov

Compound TypeSolventEmission Max (λem, nm)Reference
Triphenylimidazole-phenylacrylonitrile DerivativeDioxane503 nih.gov
Chloroform502
Tetrahydrofuran (THF)520
Methanol554
Dimethyl sulfoxide (B87167) (DMSO)568

The significant solvatochromism observed in this compound derivatives often leads to large Stokes shifts—the difference in wavelength between the maxima of the absorption and emission spectra. These large shifts are indicative of a substantial change in the geometry and electronic distribution of the molecule upon excitation.

This behavior is attributed to an Intramolecular Charge Transfer (ICT) process that occurs in the excited state. nih.govnih.gov In D-A substituted derivatives, photoexcitation promotes an electron from the electron-donating part of the molecule to the electron-accepting part, creating an excited state with a significantly larger dipole moment than the ground state. nih.gov The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity, providing an estimation of the change in dipole moment upon excitation. nih.govnih.gov The substantial increase in the excited-state dipole moment confirms the formation of an ICT state. nih.gov This ICT characteristic is crucial for the design of environmentally sensitive fluorescent probes and materials for nonlinear optics. rsc.org

Compound DerivativeStokes Shift (Δν, cm-1)CommentReference
Generic Naphth[1,2-d]imidazole Analogue (IM2)~4800 (60 nm)Calculated from λabs=357 nm, λem=417 nm nih.gov
Generic Naphth[1,2-d]imidazole Analogue (IM3)~7000 (103 nm)Calculated from λabs=354 nm, λem=457 nm nih.gov
Triphenylimidazole-phenylacrylonitrile>6500Compared to simple lophine nih.gov

Fluorescence Quantum Yields and Lifetimes

Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This compound derivatives can exhibit high fluorescence quantum yields, approaching 99% in some cases, particularly for 2-aryl-substituted versions. rsc.org However, the quantum yield is highly sensitive to the molecular structure and the solvent environment. Generally, higher quantum efficiencies are observed in nonpolar solvents, while polar solvents can lead to lower yields due to the stabilization of the ICT state which may open non-radiative decay pathways. mdpi.com

The fluorescence lifetime (τF), the average time a molecule spends in the excited state before returning to the ground state, is another critical parameter. For many naphthoxazole derivatives, lifetimes are typically in the range of a few nanoseconds (ns). chalmers.se These measurements, often conducted using time-correlated single-photon counting (TCSPC), provide insights into the dynamics of the excited state. nih.govmdpi.com For instance, studies on related naphthalene-based imidazole systems have reported lifetimes ranging from 0.1 to 5.4 ns, depending on the specific emitting species (local, tautomer, or anionic) and the polarity of the medium. acs.org

Compound TypeParameterValueConditionsReference
2-Aryl-perfluorobenzoxazoleQuantum Yield (ΦF)up to 99%Not specified rsc.org
Fluorene-based solvatochromic dye (FR1)Lifetime (τF)2.99 nsEthanol chalmers.se
Fluorene-based solvatochromic dye (FR1TP)Lifetime (τF)1.89 nsEthanol chalmers.se
Naphthalene-based imidazole (H-BINO)Lifetime (τF)0.1 - 5.4 nsVaries with pH and solvent acs.org

Photostability and Photoreactivity Studies

High photostability is a desirable characteristic for fluorophores, especially for applications requiring prolonged or intense light exposure, such as in fluorescence microscopy and materials science. This compound derivatives are noted for their good photostability, which, combined with their high molar absorption coefficients and strong fluorescence, makes them excellent candidates for use as fluorescent probes and laser dyes.

The photoreactivity of these compounds is often linked to their intended application. For example, some derivatives are designed to undergo specific photochemical reactions, such as E-Z photoisomerization or electrocyclization, which can be harnessed for various purposes. researchgate.net The quantum yields for these photoreactions can be significant; for instance, the Z→E isomerization for some cis-isomers of related styryl-oxazoles has been reported to be 0.42. researchgate.net

pH-Dependent Photophysical Modulation and Sensing Capabilities

The fluorescence properties of certain this compound derivatives can be modulated by changes in pH, making them suitable for use as fluorescent pH sensors. The sensing mechanism typically relies on the protonation or deprotonation of a specific functional group within the molecule, which alters the electronic structure and, consequently, the photophysical properties. nih.gov

This change often affects the intramolecular charge transfer (ICT) process. researchgate.net For example, protonation of a nitrogen atom in the oxazole (B20620) ring or a substituent can inhibit or modify the ICT process, leading to a shift in the emission wavelength or a change in fluorescence intensity. nih.govresearchgate.net Studies on structurally related naphthalene-based imidazole dyes show that the photodynamics can change starkly as a function of pH, with different species (e.g., anionic or phototautomeric forms) dominating the emission at different pH values. acs.orgresearchgate.net This reversible, pH-dependent spectral shift allows for the ratiometric sensing of pH in various chemical and biological systems. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ). The mechanism behind AIE is often the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway, leading to enhanced fluorescence. nih.gov

While the AIE phenomenon has been extensively studied in various classes of compounds, including those with imidazole and tetraphenylethylene (B103901) moieties, its exploration in this compound systems is an emerging area. nih.govnih.gov Derivatives featuring multiple rotational centers, such as peripheral phenyl rings, are anticipated to exhibit AIE or the related Aggregation-Induced Emission Enhancement (AIEE) behavior. nih.govrsc.org The formation of molecular aggregates can be induced by adding a poor solvent (like water) to a solution of the compound in a good solvent (like THF). rsc.orgrsc.org The potential for AIE makes this compound derivatives promising candidates for applications in solid-state lighting, bio-imaging, and chemical sensing. nih.govrsc.orgresearchgate.net

Advanced Materials Science Applications

Development of Organic Light-Emitting Diodes (OLEDs)

The distinct electronic and photophysical properties of naphth[1,2-d]oxazole and its derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). These compounds are being investigated for their potential to enhance the efficiency and color quality of displays. chemimpex.comnetascientific.com

Research has focused on synthesizing novel this compound derivatives to act as efficient emitters and electron transporters in OLED devices. acs.org For instance, a study on 2-phenyl-naphth[2,3-d]oxazole (Nzx), which exhibits properties of a solid-state emitter, aimed to develop stable, high-quality blue fluorescent OLEDs. researchgate.net By incorporating Nzx as both an emissive layer and a dopant, researchers were able to achieve near deep-blue emitting devices with an emission wavelength of 438 nm and an external quantum efficiency (EQE) of 1%. researchgate.net

In another approach, oxazole-based chromophores, including 2-phenyl-naphthoxazole (Nzx), were utilized in neat film configurations for OLEDs. spiedigitallibrary.org While Nzx itself did not show photoluminescence in this setup, a related bis-chromophore, BBzx, led to efficient deep blue emission at 430 nm, suggesting that structural modifications of the naphthoxazole core can significantly impact OLED performance. spiedigitallibrary.org The development of new synthetic methods for naphtho[2,1-d]oxazoles is also paving the way for their application in OLEDs, with some derivatives being used as hole transport layer materials. researchgate.net

Application in Fluorescent Dyes and Probes

This compound derivatives are widely recognized for their fluorescent properties, making them valuable as fluorescent dyes and probes. chemimpex.comresearchgate.net Their high fluorescence quantum yields, large molar absorption coefficients, and notable photostability contribute to their suitability for these applications. nih.gov

The photophysical properties of several 2-substituted naphtho[1,2-d] chemimpex.comnetascientific.comoxazole (B20620) derivatives have been studied extensively. nih.gov These studies reveal that while their UV-Vis absorption spectra are largely unaffected by solvent polarity, their fluorescence spectra exhibit significant solvatochromic shifts, indicating a large increase in the excited-state dipole moment. nih.gov This intramolecular charge transfer upon excitation is a key characteristic that makes them effective as fluorescent probes for determining the microproperties of various systems. nih.gov

Biological Imaging Applications (e.g., DNA Probes)

The fluorescence of this compound derivatives has been harnessed for biological imaging, particularly as probes for DNA. ias.ac.inperiodikos.com.br These compounds can bind to DNA, often through groove binding or intercalation, leading to changes in their fluorescent properties that can be detected and used for analysis. periodikos.com.brresearchgate.net

A systematic review of benzoxazole (B165842) and naphthoxazole derivatives as fluorescent DNA probes highlighted their potential as safer and sensitive alternatives to commonly used dyes. periodikos.com.br The review found that naphthoxazole derivatives, in particular, have been more extensively studied for DNA interaction, with all assessed compounds demonstrating DNA binding and enhanced fluorescence emission. periodikos.com.br For example, naphthoxazoles derived from lapachol (B1674495) have been synthesized and shown to interact with calf thymus DNA through groove binding, with one derivative exhibiting a strong binding constant. researchgate.netresearchgate.net These findings underscore the potential of these compounds as effective fluorescent probes for DNA. researchgate.netresearchgate.net

Sensor Technology

The sensitivity of the fluorescence of this compound derivatives to their local environment makes them excellent candidates for sensor technology. netascientific.comjetir.org They can be designed to detect a variety of analytes, including metal ions. ias.ac.injetir.org

One area of research has focused on creating "click-on" fluorescent probes for the detection of singlet oxygen. plos.org A particularly promising dyad, (E)-2-(2-(5-methylfuran-2-yl)vinyl)naphtho[1,2-d]oxazole, demonstrated high reactivity and a 500-fold increase in fluorescence upon reaction with singlet oxygen. plos.org This high sensitivity and selectivity highlight the potential of this compound-based compounds in the development of advanced chemical sensors.

Integration into Polymer Chemistry and Advanced Coatings

This compound and its related oxazole structures are being integrated into polymer chemistry to create advanced materials with enhanced properties. chemimpex.comnetascientific.com The incorporation of oxazole rings into polymer backbones can improve thermal stability, mechanical properties, and chemical resistance. netascientific.comontosight.ai

Polymers containing oxazole rings are being explored for applications in high-performance coatings and adhesives where durability is crucial. ontosight.ai For example, hyperbranched polymers featuring oxazoline (B21484) units have been developed for use in fast-drying, solvent-borne coating formulations. advancedsciencenews.com These polymers offer desirable properties such as lower viscosities and a higher number of surface functional groups, making them suitable for creating more environmentally friendly paints and coatings. advancedsciencenews.com The synthesis of rigid-rod polymers with benzobisoxazole units further demonstrates the potential for creating materials with exceptional thermal stability. acs.org

Photonics Research and Optoelectronic Devices

The unique optical and electronic properties of this compound derivatives position them as valuable materials in photonics research and the development of optoelectronic devices. chemimpex.comnetascientific.com These materials are being investigated for their role in manipulating light and electricity at the nanoscale. pwr.edu.plethz.ch

Research in nonlinear quantum photonics explores novel quantum materials, and the development of such materials can lead to new optoelectronic devices. pwr.edu.pl Two-dimensional (2D) semiconducting materials are a key area of this research, serving as building blocks for devices like photodiodes and light-emitting diodes. routledge.com The integration of organic molecules like this compound into these 2D material systems opens up possibilities for creating hybrid devices with tailored functionalities. The ability to synthesize and functionalize these molecules allows for the fine-tuning of their photophysical properties for specific optoelectronic applications. rsc.org

Environmental Monitoring Technologies (e.g., Pollutant Detection)

The fluorescent properties of this compound derivatives also lend themselves to applications in environmental monitoring. netascientific.com These compounds can be used to develop sensitive and selective methods for the detection of pollutants. netascientific.com

Smart environmental monitoring systems that integrate advanced sensor technologies are crucial for managing air and water quality. researchgate.net Fluorescent polymers, for instance, are being developed for the detection of contaminants like heavy metal ions. chemrxiv.org While research has focused on naphthalimide-based compounds for detecting mercury ions, the underlying principles can be applied to this compound-based sensors. chemrxiv.org The development of non-target screening methods for identifying environmental pollutants further underscores the need for versatile sensor materials. miljodirektoratet.no The synthesis of novel this compound derivatives with specific functionalities could lead to the creation of new tools for environmental analysis and protection. sielc.com

Investigations in Medicinal Chemistry and Molecular Biology Excluding Clinical Trials, Dosage, Safety, Adverse Effects

Molecular Mechanisms of Biological Activities

Naphth[1,2-d]oxazole derivatives exert their biological effects by interacting with a range of molecular targets, including enzymes and receptors. researchgate.netperiodikos.com.br This binding can modulate cellular processes, leading to the observed biological activities. The specific mechanisms can vary depending on the derivative and the biological context. For instance, some derivatives may induce oxidative stress responses or modulate signaling pathways involved in cell proliferation and apoptosis.

In the context of antiviral activity, certain this compound derivatives have been shown to suppress viral replication by inducing the expression of heme oxygenase-1 (HO-1). nih.gov This induction can, in turn, reduce the activity of viral proteases, such as the HCV NS3/4A protease, and stimulate antiviral interferon responses. nih.gov The fused ring structure of these compounds is crucial to their unique chemical properties and their interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by their structural features. SAR studies have revealed that the nature, size, and position of substituents on the this compound core play a critical role in determining their potency and selectivity. researchgate.net

For example, in a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the replacement of a naphth-1-yl moiety with a naphth-2-yl group resulted in a marked increase in antiproliferative activity, suggesting that steric factors play a significant role. nih.gov The introduction of both electron-withdrawing and electron-releasing groups on the phenyl ring at the 5-position of the thiazole (B1198619) system generally increased activity compared to the unsubstituted derivative. nih.gov

Modifications to the substituents on the this compound scaffold have a profound impact on biological potency. For instance, the introduction of bulky groups, such as a phenyl group, can enhance binding to hydrophobic pockets in enzymes, leading to improved antimicrobial and anticancer effects. Conversely, the presence of electron-withdrawing groups like sulfonyl or nitrile can increase reactivity and target selectivity.

In studies on cholinesterase inhibition, aminoalkyl-substituted naphtho[1,2-d]oxazole derivatives demonstrated significantly higher potency than the unsubstituted parent compound. nih.gov Specifically, an unsubstituted naphtho[1,2-d]oxazole was a weak inhibitor, while derivatives with an aminoalkyl substituent achieved much lower IC₅₀ values, indicating greater potency. The presence of a chlorine atom on a benzenediol moiety attached to a naphtho[1,2-d] nih.govoxazole (B20620) core was found to enhance antiproliferative activity against several cancer cell lines. mdpi.com

Enzyme Inhibition Studies at the Molecular Level

This compound derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential as therapeutic agents.

A series of 2-aryl-naphtho[1,2-d]oxazole derivatives have been synthesized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme in the insulin (B600854) signaling pathway. ebi.ac.uknih.gov Certain compounds within this series showed promising PTP-1B inhibitory activity. ebi.ac.uknih.gov

This compound derivatives have shown significant potential as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

One study identified 4-(Naphtho[1,2-d] nih.govoxazol-2-yl)benzene-1,3-diol as a highly potent AChE inhibitor with an IC₅₀ value of 58 nM and a moderate BChE inhibitor with an IC₅₀ of 981 nM. mdpi.com The inhibition was determined to be of a mixed type. mdpi.com Another study found that thieno[2',3':5,6]benzo[1,2-d]oxazole was a particularly effective cholinesterase inhibitor among a series of tested naphthoxazole and heterobenzoxazole derivatives. tubitak.gov.trresearchgate.net

Research has shown that naphtho[1,2-d]oxazoles are generally more potent inhibitors of AChE compared to some other oxazole derivatives. nih.gov Interestingly, many of the tested this compound derivatives showed a preference for inhibiting BChE, classifying them as selective BChE inhibitors. nih.gov The unsubstituted naphtho[1,2-d]oxazole was found to be the least effective inhibitor among the tested compounds. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected this compound Derivatives

CompoundTarget EnzymeIC₅₀
4-(Naphtho[1,2-d] nih.govoxazol-2-yl)benzene-1,3-diolAChE58 nM mdpi.com
4-(Naphtho[1,2-d] nih.govoxazol-2-yl)benzene-1,3-diolBChE981 nM mdpi.com
Unsubstituted naphtho[1,2-d]oxazoleAChE/BChE> 100 µM
Aminoalkyl-substituted naphtho[1,2-d]oxazole derivativesAChE/BChE< 1 µM

Antiviral Activity Research (e.g., Anti-HCV)

This compound derivatives have emerged as a promising class of antiviral agents, particularly against the Hepatitis C virus (HCV). ekb.eg A number of these derivatives have been synthesized and evaluated for their anti-HCV activity. nih.gov

One particular derivative, compound 18 from a study, exhibited anti-HCV activity approximately 21 times more potent than the established antiviral drug ribavirin, with an IC₅₀ of 0.63 μM compared to ribavirin's 13.16 μM. nih.gov This compound also showed a significantly higher selective index, indicating a better profile of antiviral activity versus cytotoxicity. nih.gov The antiviral mechanism of this compound was found to be linked to the induction of heme oxygenase-1 (HO-1) expression, which in turn suppressed HCV replication. nih.gov This induction of HO-1 was found to reduce the activity of the HCV NS3/4A protease and promote antiviral interferon responses. nih.gov

Induction of Heme Oxygenase-1 (HO-1) Expression

Heme oxygenase-1 (HO-1) is an inducible enzyme known for its cytoprotective effects against oxidative stress and inflammation. plos.orgnih.gov The induction of HO-1 is a key mechanism of action for certain this compound derivatives. Studies have shown that specific derivatives can significantly induce HO-1 promoter activity and subsequent protein expression. nih.gov

The mechanism for this induction has been linked to the Nrf2-Bach1 signaling pathway. nih.gov It was observed that a this compound derivative reduced the expression of Bach1, a transcriptional repressor of the HO-1 gene. nih.gov This reduction in Bach1 allows for the increased activity of the Nuclear factor erythroid 2-related factor 2 (Nrf2) binding element, leading to enhanced transcription of the HO-1 gene. nih.gov The induction of HO-1 by a this compound derivative was found to be a critical factor in its observed antiviral activity against the Hepatitis C virus (HCV) in laboratory settings. nih.govkp.dk This effect was attenuated when an HO-1 specific inhibitor was used, confirming that the compound suppresses HCV replication by inducing HO-1 expression. nih.govresearchgate.net The downstream effects of this HO-1 induction include the reduction of HCV NS3/4A protease activity and the promotion of antiviral interferon responses. nih.govkp.dk

Interestingly, this contrasts with some related benzo[d]oxazole derivatives, which have been reported to inhibit Nrf2 activity, leading to reduced amounts of HO-1 protein. google.com This highlights the structural nuances that dictate the specific biological activity of these compounds.

Antimicrobial Activity Studies (in vitro mechanistic insights)

The this compound scaffold and its isomers are recognized for their antimicrobial properties. researchgate.net Derivatives have demonstrated activity against a range of bacterial and fungal pathogens in vitro. The nature of the substituent on the core structure plays a critical role in the potency and spectrum of this activity. For instance, 2-phenyl substituted this compound derivatives have shown greater antimicrobial efficacy than their methyl-substituted counterparts.

Derivatives of this compound have demonstrated notable in vitro efficacy against various bacteria, including Bacillus subtilis and Staphylococcus aureus. ekb.eg While direct mechanistic studies on this compound itself are limited, research on structurally related oxazolo- and thiazolo-naphthyridine compounds provides valuable insights. The antibacterial action of these related compounds has been linked to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov The inhibitory activity against the Escherichia coli DNA gyrase was found to parallel the in vitro antibacterial potency, suggesting this is a primary molecular target. nih.gov It is plausible that this compound derivatives exert their antibacterial effects through a similar mechanism.

Table 1: In Vitro Antibacterial Activity of Selected Heterocyclic Compounds This table includes data from this compound derivatives and structurally related compounds to illustrate potential antibacterial mechanisms.

Compound TypeBacterial StrainReported Activity/MechanismReference
2-Methylthis compound derivativeBacillus subtilisExhibits notable antimicrobial properties.
Naphtho[2,3-d]oxazole derivative (Isomer)Staphylococcus aureus (incl. MRSA)Exhibits antibacterial effects.
Thiazolo[3,2-a] ekb.egmdpi.comnaphthyridine (Related Heterocycle)E. coli, Gram-positive & Gram-negative bacteriaInhibition of DNA gyrase; activity comparable to ofloxacin. nih.gov
Oxazolo[3,2-a] ekb.egmdpi.comnaphthyridine (Related Heterocycle)Gram-positive & Gram-negative bacteriaInhibition of DNA gyrase, though less potent than thiazolo analogue. nih.gov

The antifungal potential of this compound derivatives has been demonstrated against pathogenic fungi such as Candida albicans. The mechanism of action is thought to be similar to that of other azole-based antifungal agents. These agents typically target the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. acs.org This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. acs.org Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Given the structural similarities, it is hypothesized that Naphth[1,2-d]oxazoles may also function as lanosterol 14α-demethylase inhibitors.

Table 2: In Vitro Antifungal Activity of Naphthoxazole and Related Compounds This table summarizes the observed antifungal activity and hypothesized mechanisms.

Compound TypeFungal StrainReported Activity/MechanismReference
2-Methylthis compound derivativeCandida albicansDemonstrated effectiveness, indicating potential as an antimicrobial agent.
Quinoline-Thiazole Hybrids with Naphthalene (B1677914) groupVarious FungiBulky groups like naphthalene positively affected activity. Hypothesized to target Lanosterol 14α-demethylase (LMD). acs.org
General Oxazole DerivativesVarious FungiOxazole ring is a key pharmacophore in many compounds with antifungal activity. researchgate.net

Anticancer Research (in vitro cellular mechanisms, antiproliferative effects)

The this compound scaffold is a prominent subject of in vitro anticancer research. mdpi.com Studies have consistently shown that derivatives of this compound exhibit significant antiproliferative effects against a variety of human cancer cell lines. Notably, this compound derivatives were found to have a higher antiproliferative potency than their corresponding benzoxazole (B165842) analogues. mdpi.comresearchgate.net

One study highlighted a chlorinated derivative, 5-chloro-2-(2,4-dihydroxyphenyl)naphtho[1,2-d]oxazole, which displayed potent activity against bladder (HCV29T), breast (T47D), non-small cell lung (A549), and rectal adenocarcinoma (SW707) cancer cell lines, with IC₅₀ values similar to the standard chemotherapeutic agent cisplatin. mdpi.com Crucially, this compound did not exhibit toxicity toward normal human breast cells and keratinocytes at its effective concentrations, indicating a degree of selectivity. mdpi.comresearchgate.net

Potential anticancer mechanisms for this class of compounds are multifaceted. Research on related naphthoxazoles and other nitrogen-containing heterocycles suggests several modes of action, including:

DNA Intercalation : Naphthoxazoles have been suggested to interact directly with DNA through an intercalative mode. researchgate.net

Inhibition of Key Enzymes : Derivatives of related structures are known to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerase I, protein kinases (e.g., EGFR, ALK, AKT), and NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.netmdpi.commdpi.com

Induction of Apoptosis : Some naphthalene-based heterocyclic compounds have been shown to induce programmed cell death (apoptosis) by modulating the expression of key regulatory proteins like caspases, Bax, and Bcl-2. mdpi.com

Table 3: Antiproliferative Activity of a Naphtho[1,2-d] mdpi.comoxazole Derivative Data from in vitro studies on human cancer cell lines.

CompoundCancer Cell LineCell TypeIC₅₀ (μM)Reference
5-chloro-2-(2,4-dihydroxyphenyl)naphtho[1,2-d]oxazoleHCV29TBladder Cancer2.18 mdpi.com
T47DBreast Cancer2.89 mdpi.com
A549Non-small Cell Lung Carcinoma2.33 mdpi.com
SW707Rectal Adenocarcinoma2.41 mdpi.com
Cisplatin (Reference)HCV29TBladder Cancer2.15 mdpi.com
T47DBreast Cancer3.12 mdpi.com
A549Non-small Cell Lung Carcinoma2.68 mdpi.com
SW707Rectal Adenocarcinoma2.54 mdpi.com

Anti-inflammatory and Other Pharmacological Research Prospects at the Molecular Level

Beyond antimicrobial and anticancer investigations, the this compound scaffold presents opportunities for research into other pharmacological areas, particularly as an anti-inflammatory agent. The anti-inflammatory properties of related benzoxazoles are well-documented. mdpi.com The mechanism may be linked to the inhibition of pro-inflammatory mediators. For instance, structurally similar naphthotriazoles have been shown to inhibit the production of the cytokine TNF-α. mdpi.com Furthermore, the induction of the anti-inflammatory enzyme HO-1, as discussed previously, represents a significant pathway through which these compounds can exert anti-inflammatory effects. plos.org Other naphthalene derivatives have been found to inhibit key enzymes in the inflammatory cascade, such as phospholipase A2 and cyclooxygenases (COX-1 and COX-2). ekb.eg

A particularly promising avenue of research is the investigation of 2-aryl-naphtho[1,2-d]oxazole derivatives as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B). nih.gov PTP-1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the development of treatments for type 2 diabetes and obesity. Certain derivatives have demonstrated promising PTP-1B inhibitory activity and corresponding antihyperglycemic effects in animal models, opening a distinct and significant prospect for future molecular-level research. nih.gov

Future Perspectives and Research Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods for synthesizing the Naphth[1,2-d]oxazole ring system exist, a significant challenge lies in developing more efficient, versatile, and environmentally benign synthetic strategies. Traditional methods like the intramolecular cyclization of 2-azidonaphthalene (B1266145) or the condensation of 1-amino-2-naphthol (B1212963) derivatives with aldehydes often require harsh conditions or have limited substrate scope. nih.govresearchgate.net

Future research is directed towards embracing green chemistry principles. ijpsonline.com This includes the adaptation of methodologies such as:

Microwave-Assisted Synthesis : This technique can accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov

Ultrasound Irradiation : Sonication can enhance reaction kinetics and selectivity.

Novel Catalytic Systems : The development of reusable and non-toxic catalysts is crucial for increasing efficiency and minimizing waste.

Flow Chemistry : Continuous flow synthesis offers advantages in scalability, safety, and process control compared to batch reactions. ijpsonline.com

A particularly promising avenue is the expansion of photochemical syntheses. The photochemical cyclization of precursor molecules like 5-arylethenyl-oxazoles has been shown to produce Naphth[1,2-d]oxazoles, offering a unique approach to constructing this heterocyclic system. researchgate.netacs.org The van Leusen reaction, which uses tosylmethylisocyanide (TosMIC), is another powerful tool for creating oxazole (B20620) rings and has been employed to synthesize precursors for Naphth[1,2-d]oxazoles. nih.govresearchgate.net The challenge is to broaden the substrate scope of these modern reactions and optimize conditions to achieve higher yields and greater functional group tolerance. nih.gov

Synthetic ApproachDescriptionAdvantagesResearch Challenges
Classical Condensation Reaction of 1-amino-2-naphthol derivatives with aldehydes or other precursors. nih.govresearchgate.netStraightforward, access to diverse 2-substituted derivatives.Often requires high temperatures and long reaction times.
Van Leusen Reaction Utilizes tosylmethylisocyanide (TosMIC) to construct the oxazole ring from aldehydes. nih.govresearchgate.netGood yields, access to 5-substituted precursors.Broadening substrate scope for complex derivatives. nih.gov
Photochemical Cyclization Irradiation of styryl-oxazole precursors to induce cyclization and form the fused ring system. researchgate.netacs.orgUnique bond formations, access to specific isomers.Understanding reaction mechanisms, improving quantum yields. researchgate.net
Green Methodologies Employing techniques like microwave irradiation or sustainable catalysts. ijpsonline.comReduced waste, lower energy consumption, improved safety.Adapting general green methods specifically for this compound synthesis.

Deeper Exploration of Photophysical Phenomena and Advanced Optoelectronic Applications

This compound derivatives are known for their compelling photophysical properties, including strong absorption in the UV-visible region, high fluorescence quantum yields, and significant Stokes shifts. nih.govresearchgate.net Many derivatives exhibit intramolecular charge transfer (ICT) upon excitation, leading to a large increase in the excited-state dipole moment and solvatochromic fluorescence. nih.gov These properties make them prime candidates for advanced optoelectronic applications.

However, significant research challenges remain:

Organic Light-Emitting Diodes (OLEDs) : While the fluorescence of Naphth[1,2-d]oxazoles is promising for OLEDs, achieving efficient and stable deep-blue emission remains a major hurdle in materials science. chemimpex.comspiedigitallibrary.orgoldcitypublishing.com Research must focus on designing derivatives that prevent aggregation-caused quenching in the solid state and maintain high photoluminescence quantum yields in thin films. spiedigitallibrary.orgresearchgate.net

Fundamental Understanding : A deeper understanding of the structure-property relationships is needed. How do different substituents at various positions on the naphthyl and oxazole rings influence the absorption maxima, emission wavelengths, quantum yields, and excited-state dynamics? nih.gov

Novel Phenomena : Exploration of phenomena like excited-state intramolecular proton transfer (ESIPT) in suitably functionalized Naphth[1,2-d]oxazoles could lead to materials with dual fluorescence and large Stokes shifts, which are highly desirable for sensors and imaging agents. periodikos.com.brresearchgate.net

Future work should involve systematic studies correlating substituent electronic and steric effects with photophysical outcomes, paving the way for the rational design of next-generation fluorophores for OLEDs, dye lasers, and molecular sensors. nih.gov

Photophysical PropertyObservation in Naphth[1,2-d]oxazolesPotential ApplicationResearch Challenge
Intense Fluorescence High quantum yields observed in solution for many derivatives. nih.govresearchgate.netOLEDs, Fluorescent Probes, Dye Lasers. nih.govchemimpex.comMaintaining high efficiency in the solid state; preventing aggregation. spiedigitallibrary.org
Large Stokes Shifts Significant separation between absorption and emission maxima. nih.govnih.govReduces self-absorption and enhances sensitivity in probes.Tuning the shift for specific applications without sacrificing quantum yield.
Solvatochromism (ICT) Fluorescence spectra are highly sensitive to solvent polarity. nih.govEnvironmental sensors, probes for local polarity in biological systems.Quantifying and controlling the ICT character for predictable responses.
Photostability Some derivatives show high resistance to photobleaching. nih.govLong-term device stability (OLEDs), reusable sensors.Improving photostability across a wider range of derivatives and conditions.

Elucidation of Complex Biological Mechanisms and Targeted Molecular Interactions

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. ekb.egmdpi.comekb.eg For instance, derivatives have shown potent activity as inhibitors of cholinesterases and protein tyrosine phosphatase 1B (PTP-1B), a target in diabetes and obesity. nih.govnih.gov Others have displayed significant cytotoxicity against various cancer cell lines and anti-HCV activity. ekb.egmdpi.comnih.gov

The primary research challenge is to move beyond broad-spectrum activity screening to a detailed elucidation of the underlying molecular mechanisms. This involves:

Target Identification : Identifying the specific enzymes, receptors, or nucleic acid structures (like G-quadruplex DNA) that this compound derivatives interact with. researchgate.netacs.org

Mechanism of Action : Understanding how binding to these targets modulates cellular pathways, leading to the observed biological effect, such as apoptosis induction, cell cycle arrest, or inhibition of viral replication. mdpi.comnih.gov

Structure-Activity Relationships (SAR) : Systematically modifying the this compound scaffold to understand how changes in structure affect potency and selectivity. For example, studies have shown that aminoalkyl substituents can be crucial for cholinesterase inhibition. nih.gov

Future research should focus on integrated approaches combining chemical synthesis, biological assays, and structural biology (e.g., X-ray crystallography of ligand-protein complexes) to map the molecular interactions in detail. This knowledge is essential for transforming promising hits into selective, potent, and safe therapeutic agents.

Design and Synthesis of this compound-Based Molecular Probes and Tools for Chemical Biology

The inherent fluorescence of the this compound core makes it an excellent platform for developing molecular probes for chemical biology and diagnostics. nih.govontosight.ai Their photophysical properties can be engineered to respond to specific biological analytes or changes in the microenvironment. nih.gov Derivatives have been proposed as fluorescent probes for DNA, singlet oxygen, and for use in biomedical imaging. periodikos.com.brchemimpex.comuchile.cl

The key challenges and future directions in this area include:

High Selectivity and Sensitivity : Designing probes that can detect specific ions, reactive oxygen species (e.g., H₂O₂), or biomolecules with high fidelity in the complex environment of a living cell. researchgate.net

Ratiometric and "Turn-On" Sensing : Developing probes that exhibit a change in the ratio of two emission wavelengths or a significant increase in fluorescence ("turn-on") upon binding to the target. This provides a built-in correction for environmental and instrumental variations, leading to more reliable measurements. researchgate.net

Live-Cell Imaging : Optimizing the properties of the probes—such as cell permeability, low cytotoxicity, and photostability—for real-time imaging of dynamic processes within living cells and organisms. ontosight.airesearchgate.net

Future work will involve the synthesis of Naphth[1,2-d]oxazoles functionalized with specific recognition motifs (e.g., furan (B31954) moieties for singlet oxygen detection) or moieties that enable excited-state intramolecular proton transfer (ESIPT) for ratiometric sensing. researchgate.netuchile.cl These advanced chemical tools will be invaluable for studying biological processes at the molecular level.

Computational Design and de novo Synthesis of Next-Generation this compound Compounds

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of this compound-based compounds. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are already being used to predict photophysical properties, such as HOMO-LUMO gaps, which correlate with emission characteristics.

The next frontier lies in the synergistic use of computational design and synthetic chemistry:

De Novo Design : Employing computational algorithms to design novel this compound structures with desired properties from the ground up. This could involve creating virtual libraries and screening them for optimal electronic, photophysical, or binding characteristics.

Predictive Modeling : Developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to accurately predict the biological activity and physical properties of new derivatives before they are synthesized. ekb.eg

Mechanism Elucidation : Using computational methods to model reaction pathways for new synthetic routes or to simulate the binding modes of derivatives with their biological targets, providing insights that are difficult to obtain experimentally. researchgate.net

The challenge is to improve the accuracy of these computational predictions and to create a seamless feedback loop between in silico design, chemical synthesis, and experimental testing. This integrated approach will rationalize the design process, reduce the number of compounds that need to be synthesized, and ultimately accelerate the development of next-generation this compound compounds for a wide range of applications.

Q & A

Q. What are the common synthetic routes for preparing Naphth[1,2-d]oxazole derivatives?

this compound derivatives are typically synthesized via Mannich reactions, which involve naphthol derivatives, primary amines, and paraformaldehyde in a 1:1:2 molar ratio. This method yields thermally polymerizable products with high efficiency (e.g., >80% yields). Alternative routes include condensation reactions using α,β-unsaturated imines or sulfur ylides, which form fused heterocycles like 1,2-dihydroquinolines. Structural validation is achieved through NMR, FT-IR, and GC-MS .

Q. How can researchers characterize the purity and structure of this compound compounds?

Key analytical techniques include:

  • LC-MS : Confirms molecular weight and purity (e.g., 98.06% purity reported for Naphth[2,3-d]oxazole-4,9-dione) .
  • 1H-NMR/13C-NMR : Resolves aromatic protons and heterocyclic backbone signals (e.g., 4,8-dibromo-2,6-dioctylbenzo[1,2-d:4,5-d']bis(oxazole) characterization) .
  • FT-IR : Identifies functional groups like C-O-C (oxazole) and C=N (imine) stretching vibrations .

Q. What are the optimal storage conditions for this compound derivatives?

Stability varies by substituents. For example, Naphth[2,3-d]oxazole-4,9-dione remains stable for 3 years at -20°C in powder form, but solvent-based samples degrade within 1–2 years even at -80°C. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-based materials?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) predict electronic and optical properties. For instance, tetraarylbenzobis[1,2-d:4,5-d']oxazole (BBO) cruciforms were optimized for deep-blue OLEDs using these methods, revealing HOMO-LUMO gaps (~3.2 eV) and emission wavelengths (λmax ≈ 450 nm) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in pharmacological assays (e.g., IC50 variability) often arise from stereochemical differences or solvent effects. For example, chiral derivatives like (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] show enantiomer-specific binding to enzymes. Cross-validation using X-ray crystallography and isothermal titration calorimetry (ITC) can reconcile such data .

Q. How does stereochemistry influence the reactivity of this compound derivatives?

Chiral centers (e.g., in indeno[1,2-d]oxazole derivatives) dictate regioselectivity in asymmetric catalysis. For instance, (3aS,8aR)-configured compounds exhibit higher catalytic activity in Diels-Alder reactions due to steric hindrance from the fused cyclohexane ring .

Q. What methodologies assess the photophysical properties of this compound-based materials?

Time-resolved fluorescence spectroscopy and cyclic voltammetry quantify quantum yields (ΦPL) and redox potentials. For BBO derivatives, ΦPL values of ~0.65 in thin films correlate with OLED efficiency .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., bromo, nitro) at the 4- or 8-positions increases antimicrobial potency. For example, 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus .

Q. What are the challenges in synthesizing this compound-containing polymers?

Polymerization via ring-opening of naphthoxazine monomers requires precise temperature control (180–220°C) to avoid cross-linking. Gel permeation chromatography (GPC) reveals weight-average molecular weights (Mw) of 10–15 kDa for linear polymers .

Q. How do this compound derivatives interact with biological targets at the molecular level?

Molecular docking studies suggest that the oxazole ring acts as a hydrogen-bond acceptor with kinase ATP-binding pockets (e.g., EGFR). Substituents like isoquinoline enhance π-π stacking with aromatic residues (e.g., Phe832 in EGFR), improving binding affinity (Kd ≈ 12 nM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.